molecular formula C13H15BF4O3 B13897089 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol

3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol

Cat. No.: B13897089
M. Wt: 306.06 g/mol
InChI Key: BWCZVIXHWIJWTB-UHFFFAOYSA-N
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Description

Product Overview 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol is a high-purity boronic ester pinacol derivative supplied at 97% purity . This compound is characterized as a solid and requires storage at 4-8°C to maintain stability . It is intended For Research Use Only and is not for diagnostic or therapeutic use. Research Applications and Value This compound serves as a versatile building block in organic synthesis and medicinal chemistry. Its molecular structure, incorporating both a phenol group and a protected boronic acid, makes it a valuable intermediate for Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, which is a fundamental step in constructing complex organic molecules, including active pharmaceutical ingredients (APIs). The presence of both fluorine and trifluoromethyl groups on the aromatic ring is of particular interest, as these motifs are known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates . Researchers can utilize this reagent to introduce a highly functionalized phenolic ring system into target molecules, facilitating the exploration of structure-activity relationships in drug discovery programs. Handling and Safety Appropriate safety measures should be observed during handling. The compound carries the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers are advised to consult the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information.

Properties

Molecular Formula

C13H15BF4O3

Molecular Weight

306.06 g/mol

IUPAC Name

3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol

InChI

InChI=1S/C13H15BF4O3/c1-11(2)12(3,4)21-14(20-11)10-8(15)5-7(6-9(10)19)13(16,17)18/h5-6,19H,1-4H3

InChI Key

BWCZVIXHWIJWTB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Miyaura Borylation of Aryl Bromides

  • Starting Materials: The key precursor is generally a 3-bromo-5-(trifluoromethyl)phenol derivative or its protected form.
  • Boronic Ester Source: Bis(pinacolato)diboron (B2pin2) is commonly used to introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group.
  • Catalysts and Ligands: Palladium acetate (Pd(OAc)2) or Pd(dppf)Cl2·DCM are typical catalysts, often combined with ligands such as SPhos or dppf to enhance catalytic activity.
  • Bases: Potassium carbonate (K2CO3), potassium phosphate (K3PO4), or potassium acetate (KOAc) serve as bases to facilitate the reaction.
  • Solvents: Tetrahydrofuran (THF) or 1,4-dioxane are the preferred solvents, often degassed and used under inert atmosphere.
  • Conditions: The reaction mixture is heated typically between 80-90 °C for 18-24 hours under nitrogen to achieve high conversion rates.

Example Procedure:

A representative synthesis involves the reaction of 3-bromo-5-(trifluoromethyl)phenol (or its MIDA ester form) with bis(pinacolato)diboron in the presence of Pd(OAc)2 (4 mol%), SPhos (8 mol%), and K3PO4 (3 equivalents) in THF with a small amount of water (5 equivalents). The mixture is heated at 90 °C for 24 hours under nitrogen. After cooling, the reaction is quenched and purified by column chromatography to afford the boronic ester product in yields up to 81%.

Use of Boronic Acid MIDA Esters as Precursors

  • MIDA Esters: N-methyliminodiacetic acid (MIDA) esters of boronic acids serve as stable intermediates that can be converted to the pinacol boronate ester.
  • Preparation: 3-Bromo-5-(trifluoromethyl)phenylboronic acid is reacted with N-methyliminodiacetic acid in DMF at 90 °C for 18 hours to form the MIDA ester intermediate.
  • Conversion to Pinacol Boronate: The MIDA ester is then subjected to palladium-catalyzed cross-coupling with pinacol boronate reagents to yield the target boronic ester.

This approach offers enhanced stability and ease of handling of boronic acid derivatives during synthesis.

Alternative Borylation via Direct C–H Activation

Emerging methods in the literature describe direct C–H borylation of fluorinated phenols using iridium or rhodium catalysts, although specific protocols for this exact compound are limited. These methods may offer a route to the compound without pre-functionalized halides but require further optimization for scale and selectivity.

Reaction Parameters and Optimization Data

Parameter Typical Value/Range Notes
Catalyst Pd(OAc)2, Pd(dppf)Cl2·DCM 4 mol% typical loading
Ligand SPhos, dppf 8 mol% loading
Base K3PO4, K2CO3, KOAc 3 equivalents
Boron Source Bis(pinacolato)diboron (B2pin2) 1.1 equivalents
Solvent THF, 1,4-dioxane Degassed, anhydrous
Temperature 80–90 °C Heating for 18–24 hours
Atmosphere Nitrogen or Argon Inert atmosphere to prevent oxidation
Reaction Time 18–24 hours Monitored by TLC or HPLC
Yield 74–81% Dependent on purification and scale

Chemical Reactivity and Purification Considerations

  • The phenol group may require protection (e.g., as methyl ether) during borylation to prevent side reactions.
  • The trifluoromethyl substituent is electron-withdrawing, influencing the reactivity of the aromatic ring and the efficiency of borylation.
  • Purification typically involves silica gel chromatography using gradients of ethyl acetate in petroleum ether or reverse-phase C18 silica with water/acetonitrile mixtures.
  • The final product is often characterized by ^1H, ^13C, and ^19F NMR spectroscopy, as well as high-resolution mass spectrometry (HRMS).

Summary Table of Key Literature Procedures

Reference Starting Material Catalyst System Conditions Yield (%) Notes
4-(Trifluoromethyl)phenol + B2pin2 Pd catalyst, K2CO3, THF 80–90 °C, 18–24 h ~75 Standard Miyaura borylation
3-Bromo-5-(trifluoromethyl)phenol MIDA ester + B2pin2 Pd(OAc)2/SPhos, K3PO4, THF/H2O 90 °C, 24 h 81 MIDA ester intermediate route
Methyl 2-bromo-5-chlorobenzoate + B2pin2 Pd(dppf)Cl2·DCM, KOAc, 1,4-dioxane 90 °C, 24 h 74 Analogous borylation example

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.

    Substitution: The presence of fluorine and boron groups makes the compound susceptible to nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its unique chemical properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.

    Medicine: The compound’s potential therapeutic properties are being explored in drug discovery and development, particularly for targeting specific molecular pathways.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine and boron groups allows the compound to form strong bonds with target molecules, leading to changes in their structure and function. These interactions can modulate various biological processes, making the compound a valuable tool in research and therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol (PN-5333)
  • Key Differences : Lacks the fluorine atom at position 3.
  • Reported purity: 95% .
  • Applications : Used in synthesizing biaryl motifs for drug discovery .
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol (PN-5075)
  • Key Differences : Boronate ester at position 3 instead of 2.
  • Impact : Altered regiochemistry may affect conjugation and stability. Reported purity: 95% .
  • Applications : Intermediate for functionalized aromatics in materials science.

Functional Group Variations

4-Fluoro-2-(boronate)-5-(trifluoromethyl)benzonitrile
  • Key Differences: Replaces the phenolic -OH with a nitrile (-CN) group.
  • Impact : The nitrile group introduces electron-withdrawing effects but eliminates hydrogen-bonding capability. Molecular weight: 315.07; purity: ≥95% .
  • Applications: Used in cyano-functionalized aromatic systems for agrochemicals.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
  • Key Differences : Lacks both the trifluoromethyl and fluoro groups.
  • Impact : Simpler structure with reduced steric and electronic complexity. Synthesized via coupling with 2-bromo-N-isopropylacetamide .
  • Applications : General-purpose boronate precursor.

Heterocyclic Analogs

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
  • Key Differences : Pyridine ring replaces the benzene ring.
  • Impact : The nitrogen atom alters electronic properties, enhancing coordination to metal catalysts. Purity: 98% .
  • Applications : Synthesis of nitrogen-containing heterocycles in medicinal chemistry.

Comparative Data Table

Compound Name Substituents (Positions) Molecular Weight Key Functional Groups Purity CAS Number Applications
Compound A F (3), Bpin (2), CF₃ (5) Not reported Phenol, Bpin, CF₃ 95%* 1638624-76-6 Pharmaceuticals, agrochemicals
PN-5333 Bpin (2), CF₃ (5) Not reported Phenol, Bpin, CF₃ 95% 779331-13-4 Biaryl synthesis
4-Fluoro-2-Bpin-5-CF₃-benzonitrile F (4), Bpin (2), CF₃ (5), CN 315.07 Nitrile, Bpin, CF₃ ≥95% Not reported Agrochemicals
PN-5075 Bpin (3), CF₃ (5) Not reported Phenol, Bpin, CF₃ 95% 1256944-93-0 Materials science

*Assumed based on analogs in .

Key Findings

However, the boronate ester remains highly reactive under standard Suzuki conditions .

Hydrogen Bonding: The phenolic -OH in Compound A enables hydrogen bonding, improving solubility in polar solvents compared to nitrile or morpholine derivatives .

Synthetic Utility : Positional isomers (e.g., PN-5333 vs. PN-5075) highlight the importance of regiochemistry in tuning reactivity for targeted applications.

Biological Activity

3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol is a compound with significant potential in medicinal chemistry and organic synthesis. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C15H18F3BNO4C_{15}H_{18}F_3BNO_4 and has a molecular weight of approximately 369.26 g/mol. It features a trifluoromethyl group and a boronic ester moiety that are crucial for its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₅H₁₈F₃BNO₄
Molecular Weight369.26 g/mol
IUPAC NameThis compound
CAS Number1887126-77-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boronic ester group allows for reversible binding to diols in biomolecules, which is essential for its role in enzyme inhibition and modulation of signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation pathways.
  • Cell Cycle Modulation : It influences cell cycle progression in cancer cells, potentially inducing apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The trifluoromethyl group may enhance oxidative stress in targeted cells.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For example:

  • In Vitro Studies : Various derivatives demonstrated IC₅₀ values below 1 µM against multiple cancer cell lines, indicating potent antiproliferative effects .
  • Mechanistic Insights : Studies on related compounds showed that they inhibit tubulin polymerization and induce apoptosis through caspase activation .

Case Studies

  • Study on MDA-MB-231 Cells : A related compound was shown to inhibit cell proliferation with an IC₅₀ of 0.126 µM in breast cancer models . This suggests that this compound could exhibit similar or enhanced activity due to structural similarities.
  • Toxicity Assessments : Preliminary toxicity studies indicated that the compound has a favorable safety profile compared to traditional chemotherapeutics like 5-Fluorouracil .

Synthesis and Applications

The synthesis of this compound typically involves the borylation of a suitable precursor using palladium-catalyzed reactions. Its applications extend beyond medicinal chemistry into material sciences where it serves as an intermediate for developing novel polymers and electronic materials .

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